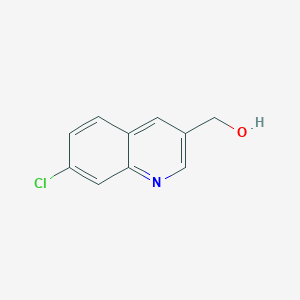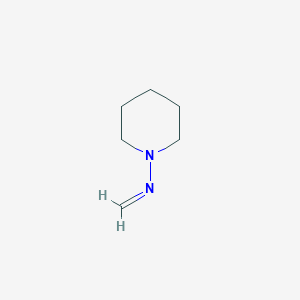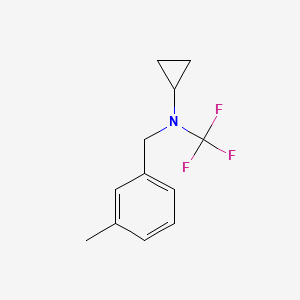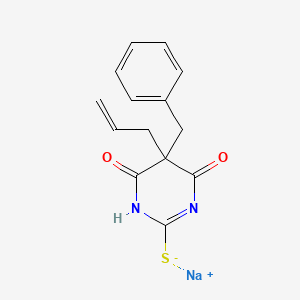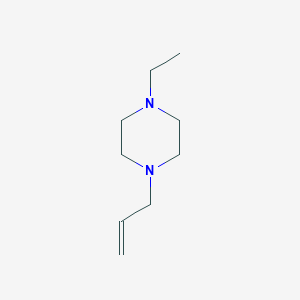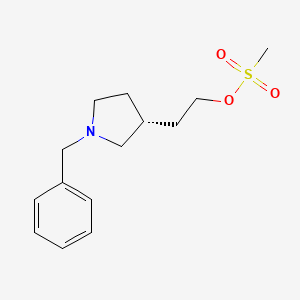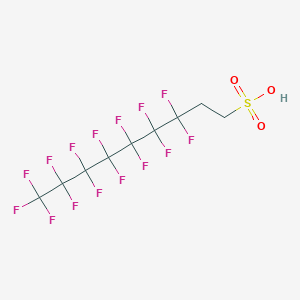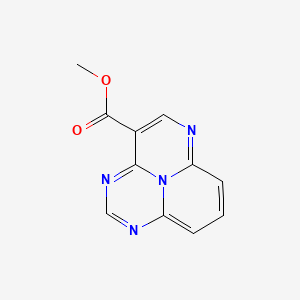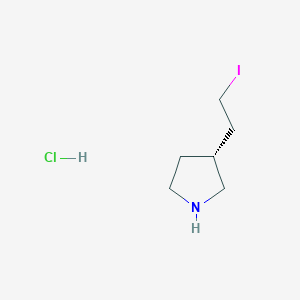![molecular formula C11H22N2S B13962742 (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of an aminoethyl group and a methanethiol group further adds to its chemical diversity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol typically involves multi-step organic reactions. One common approach is the condensation of a suitable spirocyclic ketone with an aminoethyl-containing reagent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures such as chromatography and spectroscopy are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the aminoethyl group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified spirocyclic structures.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its thiol group is particularly useful for labeling and detecting proteins in various assays.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. Additionally, the aminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-(2-Aminoethyl)-1-methylpyrrolidine): Similar in structure but lacks the spirocyclic core.
(2-(2-Aminoethyl)-3-aminopropyltrimethoxysilane): Contains an aminoethyl group but has different functional groups and applications.
(1,4-Dioxaspiro[4.4]nonan-7-yl)methanol: Shares the spirocyclic core but has different substituents.
Uniqueness
What sets (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol apart is its combination of a spirocyclic core with both amino and thiol functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H22N2S |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
[2-(2-aminoethyl)-2-azaspiro[4.4]nonan-8-yl]methanethiol |
InChI |
InChI=1S/C11H22N2S/c12-4-6-13-5-3-11(9-13)2-1-10(7-11)8-14/h10,14H,1-9,12H2 |
InChI Key |
PEAIAIUAWWIIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CCN)CC1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





